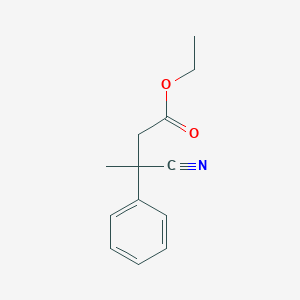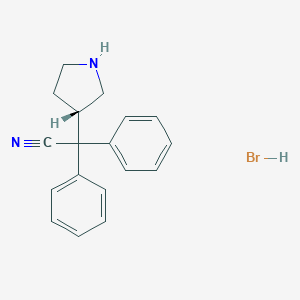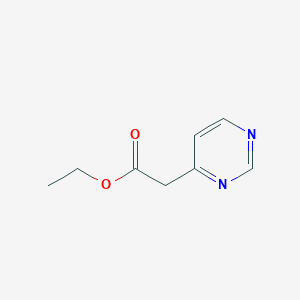
Ethyl 2-(pyrimidin-4-yl)acetate
Overview
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives, such as Ethyl 2-(pyrimidin-4-yl)acetate, often involves various methods. One approach is based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . Another method involves the reaction of ethyl 2-bromoacetate with 4-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine and potassium carbonate in the presence of potassium chloride and tetra-n-butylammonium bromide as catalysts .Scientific Research Applications
Anti-inflammatory Activities
- Scientific Field : Pharmacology
- Summary of Application : Pyrimidines display a range of pharmacological effects including anti-inflammatory activities . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Methods of Application : Numerous methods for the synthesis of pyrimidines are described . The specific methods of application or experimental procedures would depend on the specific pyrimidine derivative and the context of the study .
- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
Antiviral Activities
- Scientific Field : Virology
- Summary of Application : Condensed pyrimidines are key structural fragments of antiviral agents .
- Methods of Application : The Dimroth rearrangement is used in the synthesis of condensed pyrimidines . The specific methods of application or experimental procedures would depend on the specific pyrimidine derivative and the context of the study .
- Results or Outcomes : Non-glutamate derivatives of 4-[2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-3-yl)ethyl]benzamide show antiviral activity 4–7 times higher than the structurally similar drug pemetrexed against Newcastle disease virus (NDV) which belongs to the paramyxoviruses family .
Antitrypanosomal and Antiplasmodial Activities
- Scientific Field : Pharmacology
- Summary of Application : New 2-aminopyrimidine derivatives have been tested for their in vitro activities against Trypanosoma brucei rhodesiense, a causative organism of sleeping sickness, and Plasmodium falciparum NF54, a causative organism of malaria .
- Methods of Application : The compounds were prepared from acyclic starting materials, benzylidene acetones and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
- Results or Outcomes : Some of the compounds exhibited quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity .
JAK2 Inhibitors
- Scientific Field : Biochemistry
- Summary of Application : Ethyl [4-Chloro-2-(methylsulfanyl)pyrimidin-5-yl]acetate is used in the preparation of the dihydropyrrolopyrimidine-selective JAK2 inhibitors .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific pyrimidine derivative and the context of the study .
- Results or Outcomes : The specific results or outcomes obtained would depend on the specific study .
Anti-bacterial and Anti-tumor Activities
- Scientific Field : Pharmacology
- Summary of Application : Heterocycles incorporating a pyrimidopyrimidine scaffold, which “Ethyl 2-(pyrimidin-4-yl)acetate” could potentially be used to synthesize, have aroused great interest from researchers in the field of medical chemistry because of their privileged biological activities .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific pyrimidine derivative and the context of the study .
- Results or Outcomes : They are used as anti-bacterial, antiviral, anti-tumor, anti-allergic, antihypertensive, anticancer, and hepatoprotective agents .
JAK2 Inhibitors
- Scientific Field : Biochemistry
- Summary of Application : Ethyl [4-Chloro-2-(methylsulfanyl)pyrimidin-5-yl]acetate is used in the preparation of the dihydropyrrolopyrimidine-selective JAK2 inhibitors .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific pyrimidine derivative and the context of the study .
- Results or Outcomes : The specific results or outcomes obtained would depend on the specific study .
properties
IUPAC Name |
ethyl 2-pyrimidin-4-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-2-12-8(11)5-7-3-4-9-6-10-7/h3-4,6H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZVJNQHRQQRRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80604762 | |
| Record name | Ethyl (pyrimidin-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80604762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(pyrimidin-4-yl)acetate | |
CAS RN |
1240606-58-9 | |
| Record name | Ethyl 4-pyrimidineacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1240606-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (pyrimidin-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80604762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

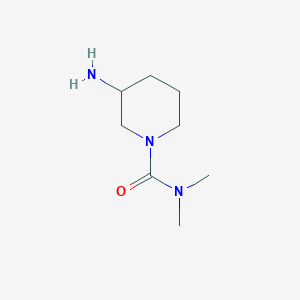
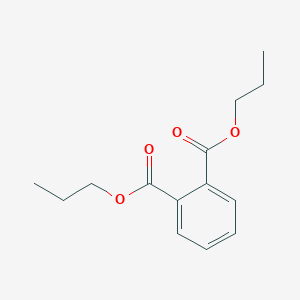
![3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B113631.png)
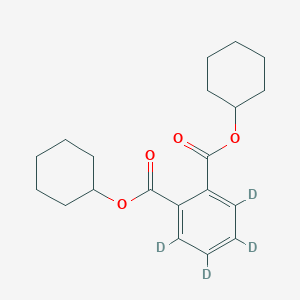

![7-Methoxybenzo[d]thiazol-2-amine](/img/structure/B113687.png)
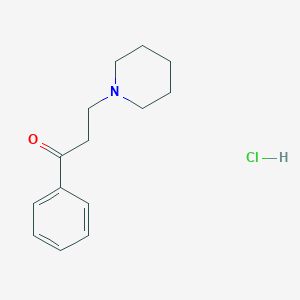
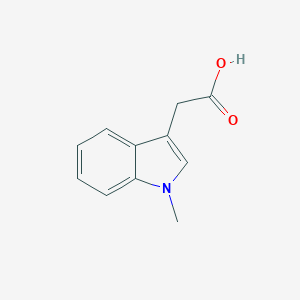

![(1H-Benzo[d]imidazol-5-yl)boronic acid](/img/structure/B113720.png)
